molecular formula C24H26N4O5S B6570910 3-butyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021209-54-0

3-butyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No. B6570910
CAS RN: 1021209-54-0
M. Wt: 482.6 g/mol
InChI Key: MWWHBCQVJURWKT-UHFFFAOYSA-N
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Description

The compound appears to contain a quinazolinone moiety, an oxadiazole ring, and a trimethoxyphenyl group. Quinazolinones are a class of compounds that have been studied for their potential pharmacological activities . The oxadiazole ring is a heterocyclic compound, consisting of three carbon atoms and two nitrogen atoms, and is present in various pharmacologically active compounds . The trimethoxyphenyl group is a common pharmacophore found in numerous bioactive agents .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of multiple ring structures, including a quinazolinone ring and an oxadiazole ring, connected by various functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the quinazolinone ring might be susceptible to nucleophilic attack, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures and polar functional groups might impact its solubility, melting point, and other physical properties .

Scientific Research Applications

Coordination Chemistry

The sulfur atom in the sulfanyl group can act as a coordination site for metal ions. Researchers can explore its complexation behavior with various metals, potentially leading to novel coordination complexes with interesting properties.

These applications represent just a glimpse of the compound’s potential. Further research and experimentation are necessary to fully uncover its capabilities. If you’d like more information or additional applications, feel free to ask! 🌟

For more details, you can refer to the product information provided by Sigma-Aldrich . Additionally, related hybrid materials based on similar trimethoxyphenyl derivatives have been studied in scientific literature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve detailed synthetic studies, exploration of its potential biological activities, and assessment of its physical and chemical properties .

properties

IUPAC Name

3-butyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-5-6-11-28-23(29)16-9-7-8-10-17(16)25-24(28)34-14-20-26-22(27-33-20)15-12-18(30-2)21(32-4)19(13-15)31-3/h7-10,12-13H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWHBCQVJURWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

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